molecular formula C8H9BrN2 B6233681 5-bromo-2-cyclopropylpyridin-4-amine CAS No. 1381933-68-1

5-bromo-2-cyclopropylpyridin-4-amine

Cat. No.: B6233681
CAS No.: 1381933-68-1
M. Wt: 213.07 g/mol
InChI Key: PRIKOBSUPGFSEU-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylpyridin-4-amine is a pyridine derivative with a bromine atom at position 5, a cyclopropyl group at position 2, and an amine group at position 3. Its molecular formula is C₈H₁₀BrN₂, with a molecular weight of 213.07 g/mol.

Properties

CAS No.

1381933-68-1

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

5-bromo-2-cyclopropylpyridin-4-amine

InChI

InChI=1S/C8H9BrN2/c9-6-4-11-8(3-7(6)10)5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

PRIKOBSUPGFSEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C(=C2)N)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-cyclopropylpyridin-4-amine typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. One common method starts with commercially available 5-bromo-2-methylpyridin-3-amine. This compound undergoes a Suzuki cross-coupling reaction with various arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropylpyridin-4-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-cyclopropylpyridin-4-amine involves its interaction with specific molecular targets. While detailed studies on its exact mechanism are limited, it is believed to interact with enzymes or receptors in biological systems, potentially modulating their activity. Further research is needed to elucidate the precise pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-bromo-2-cyclopropylpyridin-4-amine with structurally related pyridine and pyrimidine derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Pyridine Br (C5), cyclopropyl (C2), NH₂ (C4) 213.07 High steric hindrance; potential pharmaceutical intermediate
5-Bromo-4-fluoropyridin-2-amine Pyridine Br (C5), F (C4), NH₂ (C2) 191.01 Enhanced electronegativity; used in cross-coupling reactions
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Pyrimidine Br (C5), Cl (C2), cyclopentyl (C4) 290.59 Low solubility; employed in kinase inhibitor synthesis
5-Bromo-4-chloro-3-iodopyridin-2-amine Pyridine Br (C5), Cl (C4), I (C3), NH₂ (C2) 313.42 Heavy halogenation; used in radiopharmaceuticals
Key Observations:
  • Electronic Effects : Bromine’s moderate electronegativity and size enhance reactivity in cross-coupling reactions compared to fluorine, which strongly withdraws electrons .
  • Solubility : Amine groups improve water solubility, but bulky substituents (e.g., cyclopentyl) counteract this effect, as seen in pyrimidine analogs .
This compound (Hypothetical Route):

Bromination : Introduce bromine at position 5 using NBS (N-bromosuccinimide).

Cyclopropane Substitution : React with cyclopropylamine via nucleophilic aromatic substitution (e.g., using Cu catalysis) .

Amination : Introduce NH₂ at position 4 using ammonia or aminating agents .

Comparison with Pyrimidine Analogs:
  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is synthesized via a one-pot reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, yielding 85% efficiency .
  • 5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine employs toluene sulfonic acid as a catalyst in dioxane, highlighting the role of acid in facilitating substitutions .

Biological Activity

5-Bromo-2-cyclopropylpyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
CAS Number 1381933-68-1
Molecular Formula C8H9BrN2
Molecular Weight 215.07 g/mol
IUPAC Name This compound

Structure

The structure of this compound includes a bromine atom at the 5-position of the pyridine ring and a cyclopropyl group at the 2-position. This unique arrangement may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom can enhance binding interactions through halogen bonding, while the amine group may participate in hydrogen bonding with biological macromolecules. This dual interaction mechanism can modulate enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of compounds in the same class indicate that they may possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies and Experimental Data

  • In Vitro Studies : Laboratory tests have shown that derivatives of pyridine compounds can inhibit the growth of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 20 pM against specific lymphoma cells .
  • Synthesis and Characterization : The synthesis of this compound typically involves bromination reactions followed by cyclization processes. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of synthesized compounds.
  • Comparative Analysis : A comparative study between this compound and other similar compounds revealed that variations in substituents significantly affect biological activity. For instance, compounds with different halogen substituents displayed varied potency in inhibiting cancer cell growth.

Table: Comparative Biological Activity

CompoundIC50 (nM)Target
EEDi-52850.2EED Protein
5-Bromo-2-cyclopropylpyridin-4-amTBDTBD
Related Pyridine Derivative~20Various Cancer Cells

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